(2-pyrrolidin-1-ylpyrid-4-yl)methanol

Description

Historical Context and Significance of Pyridinyl-Pyrrolidinyl Scaffolds

The development of heterocyclic compounds in medicinal chemistry has a rich history. Both pyridine (B92270) and pyrrolidine (B122466) rings are independently recognized as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govfrontiersin.org

The pyridine ring , a six-membered aromatic heterocycle, is a fundamental structural unit in numerous natural products, including alkaloids and vitamins. nih.govfrontiersin.org Its ability to act as a hydrogen bond acceptor and its tunable electronic properties through substitution have made it a staple in the design of drugs targeting various receptors and enzymes. nih.govfrontiersin.org The development of synthetic methodologies for pyridine derivatives has been a significant focus in organic chemistry, enabling the creation of diverse molecular libraries for screening. nih.gov

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is another crucial component of many natural products and synthetic drugs. researchgate.net Found in the amino acid proline, the pyrrolidine scaffold provides a three-dimensional structural element that can influence the conformational rigidity and solubility of a molecule. researchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. researchgate.net

The combination of these two scaffolds into a single pyridinyl-pyrrolidinyl framework has been a strategic approach in medicinal chemistry. This fusion aims to leverage the advantageous properties of both rings, creating molecules with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Researchers have explored this combined scaffold in the development of agents for a range of therapeutic areas, including cancer, infectious diseases, and neurological disorders.

Structural Features and Core Heterocyclic System of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol

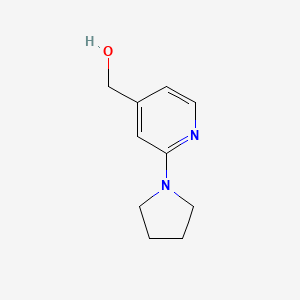

The chemical structure of this compound is defined by a pyrrolidine ring attached to the second position of a pyridine ring, with a methanol (B129727) group substituted at the fourth position of the pyridine ring.

The core heterocyclic system consists of:

A Pyridine Ring: This aromatic ring is electron-deficient and can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The nitrogen atom in the pyridine ring imparts basicity and can be protonated under physiological conditions.

A Pyrrolidine Ring: This saturated ring introduces a degree of conformational flexibility. The nitrogen atom of the pyrrolidine is a secondary amine and is typically more basic than the pyridine nitrogen. The attachment to the pyridine ring at the C-2 position influences the electronic distribution of both rings.

A Methanol Group: The hydroxymethyl (-CH₂OH) group at the C-4 position of the pyridine ring is a key functional group. It can act as both a hydrogen bond donor and acceptor, significantly impacting the molecule's solubility and its ability to interact with biological targets.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | ijpsjournal.com |

| Molecular Weight | 178.23 g/mol | ijpsjournal.com |

| CAS Number | 906352-65-6 | ijpsjournal.com |

| Appearance | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | - |

Overview of Research Directions and Academic Relevance

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of pyridinyl-pyrrolidinyl compounds is of significant academic and industrial interest. Research on structurally related molecules provides insights into the potential applications and relevance of this particular compound.

One major area of research for this scaffold is in immuno-oncology . For instance, derivatives of 2,3-disubstituted pyridines have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in tumor immune escape. nih.gov The pyridine core in these inhibitors plays a crucial role in interacting with the enzyme's active site.

Furthermore, pyridinyl-pyrrolidinyl motifs are being explored as kinase inhibitors . Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of the pyridinyl-pyrrolidinyl scaffold to present functional groups in a well-defined three-dimensional space makes it an attractive starting point for the design of selective kinase inhibitors.

The academic relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its functional groups—the pyrrolidine nitrogen, the pyridine nitrogen, and the hydroxyl group—can be selectively modified to generate a library of derivatives for biological screening. This makes it a valuable tool for medicinal chemists in the process of lead discovery and optimization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJOWKGAYXTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594599 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-65-6 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 1 Ylpyrid 4 Yl Methanol

Strategies for Constructing the (2-Pyrrolidin-1-ylpyrid-4-yl)methanol Core

The synthesis of the this compound scaffold is a multi-step process that requires precise control over regioselectivity. The primary challenge lies in the sequential and specific functionalization of the pyridine (B92270) ring at the C-2 and C-4 positions.

Pyrrolidine (B122466) Ring Annulation and Installation onto Pyridine Derivatives

The introduction of the pyrrolidine moiety at the C-2 position of the pyridine ring is a critical step in the synthesis. Several strategies exist for this transformation, primarily involving the nucleophilic substitution of a leaving group on the pyridine ring by pyrrolidine or the construction of the pyrrolidine ring from a pyridine precursor.

One common and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halopyridine, such as 2-chloro- or 2-fluoropyridine, with pyrrolidine. The reaction is typically performed in a polar aprotic solvent and may be facilitated by heat or microwave irradiation to enhance reaction rates.

Alternatively, more complex strategies involve the formation of the pyrrolidine ring itself from a pyridine starting material. Photochemical and metal-catalyzed ring contraction reactions have been developed to convert pyridines into pyrrolidine derivatives. osaka-u.ac.jpnih.gov For instance, a photo-promoted reaction of pyridines with silylborane can yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can then be further derivatized. nih.govresearchgate.net While powerful, these methods often generate complex polycyclic intermediates that require subsequent steps to yield the simple N-substituted pyrrolidine ring.

Another approach involves building the pyrrolidine ring through cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with alkenes is a well-established method for constructing pyrrolidine rings with diverse substitution patterns. osaka-u.ac.jp

Regioselective Functionalization of the Pyridine Nucleus at C-2 and C-4 Positions

Achieving a 2,4-disubstitution pattern on a pyridine ring is a significant synthetic challenge due to the inherent reactivity of the pyridine nucleus, which typically favors functionalization at the C-2, C-6, and C-4 positions, often leading to mixtures of isomers. nih.gov The direct, position-selective C-4 alkylation of pyridines, in particular, has been a long-standing problem in heterocyclic chemistry. nih.govresearchgate.net

Modern synthetic methods have provided solutions to this challenge. One effective strategy involves the use of a blocking group to direct functionalization. For example, a maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation specifically at the C-4 position. researchgate.netchemrxiv.org After the C-4 substituent is installed, the blocking group is removed, and subsequent functionalization at the C-2 position can be performed. This reversal of the traditional approach, where Minisci reactions are often used late-stage, allows for the synthesis of 2,4-difunctionalized systems. nih.gov

Another powerful technique is directed ortho-metalation (DoM), although this typically favors the C-2/C-6 positions adjacent to the nitrogen. To achieve C-4 functionalization, strategies involving metalation of pre-functionalized pyridines or the use of specific organometallic reagents are necessary. The use of n-butylsodium, for example, has been shown to deprotonate pyridines at the C-4 position, allowing for subsequent alkylation or cross-coupling reactions after transmetalation. bohrium.com

For the synthesis of this compound, a common sequence involves first installing the pyrrolidine group at C-2 of a suitable pyridine precursor (e.g., 2,4-dichloropyridine), followed by a cross-coupling reaction at the C-4 position to introduce a functional handle that can be converted to the hydroxymethyl group. nih.gov The order of these steps is crucial to avoid side reactions and achieve the desired regioselectivity. nih.gov

Introduction of the Hydroxymethyl Moiety

The final key structural element is the hydroxymethyl (-CH₂OH) group at the C-4 position. This group is typically introduced by the reduction of a corresponding C-4 carbonyl or cyano group.

Common strategies include:

Reduction of an Ester or Carboxylic Acid: The C-4 position can be functionalized with a carboxylate group (e.g., via a Grignard reaction with CO₂ on a 4-halopyridine intermediate or oxidation of a 4-methyl group). This acid or its corresponding ester can then be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction of an Aldehyde: A C-4 aldehyde, installed via methods like the Vilsmeier-Haack reaction or oxidation of a methyl group, can be reduced to the hydroxymethyl group using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄).

From a Cyano Group: A 4-cyanopyridine (B195900) intermediate can be hydrolyzed to the carboxylic acid and then reduced, or in some cases, directly reduced to the aminomethyl group, which would require further transformation.

Direct Hydroxymethylation: Advanced methods allow for the direct introduction of the hydroxymethyl group. A ruthenium-catalyzed dearomative functionalization of activated pyridines using paraformaldehyde has been reported, where paraformaldehyde serves as both a hydride source and the electrophilic C1 unit. rsc.org This method can deliver hydroxymethylated piperidines, which would require a subsequent re-aromatization step to yield the pyridine core. rsc.org A similar transformation has been noted in quinoline (B57606) systems, where a hydroxymethyl group was successfully installed at the C-4 position. acs.org

Precursor Synthesis and Derivatization Routes to (2-Pyrrolidin-1-yl)methanol

Based on the methodologies described, several synthetic routes to the target compound can be envisioned. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route A: Sequential Substitution

Start with 2,4-Dichloropyridine (B17371): This commercially available precursor allows for sequential nucleophilic substitution.

Introduce Pyrrolidine: React 2,4-dichloropyridine with pyrrolidine under controlled conditions. The greater reactivity of the C-2 position towards nucleophiles typically ensures the formation of 4-chloro-2-(pyrrolidin-1-yl)pyridine (B1519379) as the major product.

Introduce C-4 Functional Handle: The remaining chloro group at C-4 is less reactive but can undergo palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck) or cyanation to install a precursor for the hydroxymethyl group.

Final Reduction: Convert the C-4 functional group (e.g., ester, alkyne, or cyano) to the hydroxymethyl group via reduction.

Route B: C-4 Functionalization First

Start with a 4-Functionalized Pyridine: Begin with a commercially available precursor like isonicotinic acid (pyridine-4-carboxylic acid) or 4-cyanopyridine.

Activate the C-2 Position: The C-2 position must be activated for nucleophilic substitution. This can be achieved by N-oxidation of the pyridine ring followed by reaction with a halogenating agent like POCl₃ to generate a 2-chloropyridine (B119429) derivative.

Install Pyrrolidine: React the 2-chloro-4-functionalized pyridine with pyrrolidine.

Reduce the C-4 Group: Reduce the carboxylic acid, ester, or cyano group at C-4 to the hydroxymethyl moiety.

The table below summarizes key precursors and the transformations required to synthesize the target compound.

| Precursor | Key Transformation Steps |

| 2,4-Dichloropyridine | 1. Nucleophilic substitution with pyrrolidine at C-2.2. Functionalization at C-4 (e.g., cross-coupling).3. Reduction to hydroxymethyl group. |

| Isonicotinic Acid | 1. Protection of carboxylic acid (as ester).2. Activation and halogenation at C-2.3. Nucleophilic substitution with pyrrolidine.4. Reduction of the ester at C-4. |

| 4-Cyanopyridine | 1. Activation and halogenation at C-2.2. Nucleophilic substitution with pyrrolidine.3. Hydrolysis of cyano group to carboxylic acid.4. Reduction of carboxylic acid to alcohol. |

| 2-Fluoropyridine | 1. C-4 functionalization using a blocking group strategy.2. Nucleophilic substitution with pyrrolidine at C-2.3. Conversion of C-4 group to hydroxymethyl. |

Reactions and Derivatization of this compound

Once synthesized, the title compound can serve as a scaffold for further chemical modifications. These modifications can target the pyrrolidine ring, the pyridine nucleus, or the hydroxymethyl group.

Chemical Modifications of the Pyrrolidine Ring in (2-Pyrrolidin-1-yl)methanol

The pyrrolidine ring in the target molecule is a saturated N-heterocycle, offering several sites for chemical modification. The reactivity of the pyrrolidine ring is influenced by the attached pyridine core. nih.gov

α-Functionalization: The carbon atoms adjacent to the nitrogen (C-2' and C-5' of the pyrrolidine ring) are susceptible to deprotonation by a strong base, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce substituents.

Oxidation: The pyrrolidine ring can be oxidized to the corresponding lactam (pyrrolidin-2-one). This would involve oxidation at the C-2' position, creating a carbonyl group and transforming the amine into an amide.

Conformational Control: The non-planar, puckered conformation of the pyrrolidine ring can be influenced by the introduction of substituents or by changing the protonation state of the nitrogen atom. nih.govresearchgate.net This "pseudorotation" is a key feature of the pyrrolidine scaffold, allowing it to explore three-dimensional space, which is significant in medicinal chemistry contexts. nih.gov

N-Oxide Formation: While the pyridine nitrogen is generally more basic, the pyrrolidine nitrogen can also be oxidized under specific conditions, although this is less common.

The table below details potential modifications to the pyrrolidine ring.

| Reaction Type | Reagents and Conditions | Potential Product |

| α-Alkylation | 1. Strong base (e.g., n-BuLi, LDA)2. Electrophile (e.g., CH₃I) | (2-(2-Methylpyrrolidin-1-yl)pyrid-4-yl)methanol |

| Oxidation to Lactam | Oxidizing agents (e.g., RuO₄, KMnO₄) | (2-(2-Oxopyrrolidin-1-yl)pyrid-4-yl)methanol |

| Ring-Opening | Reductive cleavage or other ring-opening methodologies | Amino-alcohol derivatives |

Functionalization and Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is an electron-rich heteroaromatic system, susceptible to various functionalization and substitution reactions. The pyrrolidin-1-yl group at the 2-position acts as an activating group, directing electrophilic substitution primarily to the 5-position.

Electrophilic Aromatic Substitution:

The electron-donating nature of the pyrrolidinyl group facilitates electrophilic attack on the pyridine ring. However, the inherent electron deficiency of the pyridine nitrogen can deactivate the ring towards certain electrophiles. uoanbar.edu.iq In acidic media, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq Despite this, functionalization is achievable under specific conditions.

Common electrophilic substitution reactions applicable to activated pyridines include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) in a suitable solvent can be used for the regioselective halogenation of activated pyridine rings.

Nitration: Nitration of the pyridine ring can be challenging due to the strongly acidic conditions typically required, which can lead to the formation of the deactivating pyridinium (B92312) ion. However, milder nitrating agents or alternative strategies may be employed.

Sulfonation: Similar to nitration, sulfonation often requires harsh conditions that are not well-tolerated by all substrates.

The table below summarizes potential electrophilic substitution reactions on the pyridine nucleus of this compound, based on general principles of pyridine chemistry.

| Reaction | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | (5-Bromo-2-pyrrolidin-1-ylpyrid-4-yl)methanol |

| Chlorination | N-Chlorosuccinimide (NCS) | (5-Chloro-2-pyrrolidin-1-ylpyrid-4-yl)methanol |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | (5-Nitro-2-pyrrolidin-1-ylpyrid-4-yl)methanol |

Transformations of the Hydroxymethyl Group (e.g., Oxidation, Etherification, Esterification)

The hydroxymethyl group at the 4-position of the pyridine ring is a primary alcohol and can undergo a variety of well-established chemical transformations.

Oxidation:

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes. nih.govorganic-chemistry.org The product of this reaction would be 2-(pyrrolidin-1-yl)isonicotinaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid, yielding 2-(pyrrolidin-1-yl)isonicotinic acid. It has been reported that manganese-based catalysts in the presence of a base and hydrogen peroxide can also effect the oxidation of pyridyl-containing ligands to their corresponding carboxylic acids. cetjournal.it

Etherification:

The hydroxyl group can be converted into an ether through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.orgnih.govbanglajol.info

A general scheme for etherification is as follows: this compound + R-X → (2-pyrrolidin-1-ylpyrid-4-yl)methoxymethyl-R (where R is an alkyl or aryl group and X is a halide)

Esterification:

Esterification of the primary alcohol can be readily achieved by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) will produce the corresponding ester. nih.gov

Acylation with Acid Anhydrides: A common method for acetylation involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine. medcraveonline.comresearchgate.netnih.gov This reaction is typically high-yielding.

The table below provides examples of potential transformations of the hydroxymethyl group.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | 2-(pyrrolidin-1-yl)isonicotinaldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 2-(pyrrolidin-1-yl)isonicotinic acid |

| Etherification (methylation) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 4-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyridine |

| Esterification (acetylation) | Acetic Anhydride, Pyridine | (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl acetate |

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The development of chiral analogs of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced either in the pyrrolidine ring or at the carbon bearing the hydroxyl group.

Synthesis from Chiral Precursors (Chiral Pool Synthesis):

A common and effective strategy for the synthesis of chiral pyrrolidine-containing molecules is to start from readily available chiral building blocks, such as L-proline or D-proline. acs.org The stereocenter in the natural amino acid is carried through the synthetic sequence. For example, reduction of the carboxylic acid functionality of a protected proline derivative can yield a chiral hydroxymethylpyrrolidine, which can then be further elaborated.

Asymmetric Catalysis:

Asymmetric hydrogenation or reduction of a suitable prochiral precursor is a powerful method for establishing stereocenters. For instance, the enantioselective reduction of a ketone precursor, 2-(pyrrolidin-1-yl)-4-acylpyridine, using a chiral reducing agent or a catalyst system could yield a chiral secondary alcohol. While this would not be a direct analog of the primary alcohol in the parent compound, it represents a viable route to related chiral structures.

Similarly, the asymmetric reduction of the corresponding imine or pyridinium salt can lead to chiral piperidine (B6355638) derivatives, which, although a different heterocyclic system, demonstrates the applicability of asymmetric catalysis in this chemical space. nih.gov

Biocatalysis:

Enzymes are highly efficient and selective catalysts for the synthesis of chiral compounds. mdpi.com Biocatalytic reduction of a ketone or transamination of an amine precursor could provide access to enantiomerically pure alcohols or amines, respectively. These chiral intermediates could then be used to construct chiral analogs of this compound.

The following table outlines potential strategies for the stereoselective synthesis of chiral analogs.

| Strategy | Precursor Example | Chiral Reagent/Catalyst | Potential Chiral Product |

| Chiral Pool | (S)- or (R)-Proline derivative | Standard reagents | Chiral (2-(pyrrolidin-2-yl)pyridin-4-yl)methanol analog |

| Asymmetric Reduction | 2-(pyrrolidin-1-yl)isonicotinaldehyde | Chiral borane (B79455) reagent (e.g., CBS reagent) | (R)- or (S)-(2-pyrrolidin-1-ylpyrid-4-yl)methanol |

| Asymmetric Hydrogenation | 2-(pyrrolidin-1-yl)-4-vinylpyridine | Chiral Rh or Ru catalyst | Chiral (2-(pyrrolidin-1-yl)pyridin-4-yl)ethyl derivative |

Advanced Spectroscopic and Structural Characterization of 2 Pyrrolidin 1 Ylpyrid 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (2-pyrrolidin-1-ylpyrid-4-yl)methanol exhibits distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the pyridine (B92270) ring, and the hydroxymethyl group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The proton at position 6 of the pyridine ring would likely resonate as a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 would appear as a doublet of doublets, showing coupling to the protons at positions 6 and 3. The proton at position 3 is anticipated to be a singlet or a narrowly split doublet.

The methylene (B1212753) protons of the hydroxymethyl group at the 4-position of the pyridine ring would give rise to a singlet. The protons of the pyrrolidine ring would show characteristic multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and resonate at a lower field compared to the other pyrrolidine protons.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.10 | d | H-6 (Pyridine) |

| ~6.70 | dd | H-5 (Pyridine) |

| ~6.50 | s | H-3 (Pyridine) |

| ~4.60 | s | CH₂ (Methanol) |

| ~3.40 | t | CH₂ (Pyrrolidine, adjacent to N) |

| ~1.95 | m | CH₂ (Pyrrolidine) |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (100-160 ppm). The carbon atom at position 2, being attached to the electron-donating pyrrolidine group, would be significantly shielded compared to a typical pyridine C-2 carbon. Conversely, the carbon at position 4, bearing the hydroxymethyl substituent, will also show a characteristic shift. The carbon atoms of the pyrrolidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen atom resonating at a lower field due to the inductive effect of the nitrogen. The carbon of the hydroxymethyl group will also be found in the aliphatic region.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~158.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~148.0 | C-4 (Pyridine) |

| ~107.0 | C-5 (Pyridine) |

| ~105.0 | C-3 (Pyridine) |

| ~63.0 | CH₂ (Methanol) |

| ~46.0 | CH₂ (Pyrrolidine, adjacent to N) |

| ~25.0 | CH₂ (Pyrrolidine) |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Advanced Multidimensional NMR Techniques (e.g., HMQC, COSY, CPMG)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons. For instance, correlations would be observed between the adjacent protons on the pyridine ring (H-5 and H-6) and within the pyrrolidine ring system, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the signal for the hydroxymethyl carbon would show a correlation to the signal of its two protons.

CPMG (Carr-Purcell-Meiboom-Gill): While not a multidimensional technique in the same vein as COSY or HMQC, the CPMG pulse sequence is crucial for determining transverse relaxation times (T₂). This can be useful for studying molecular dynamics and interactions in solution, although it is less commonly used for routine structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to readily form a protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

The molecular formula of this compound is C₁₀H₁₄N₂O, which corresponds to a monoisotopic mass of 178.1106 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 179.1184.

Fragmentation of the parent ion in the mass spectrometer (MS/MS) would provide further structural information. Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or cleavage of the pyrrolidine ring.

Predicted ESI-MS Data

| m/z (Predicted) | Assignment |

| 179.1184 | [M+H]⁺ |

| 148.0973 | [M+H - CH₂OH]⁺ |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Large Molecules

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, which is typically employed for the analysis of large biomolecules such as proteins and peptides. For a small molecule like this compound, MALDI-MS is generally not the primary technique of choice. ESI-MS is usually more suitable and provides sufficient information for molecular weight determination and structural analysis of small organic compounds. While a MALDI spectrum could potentially be obtained, it would likely show the protonated molecule [M+H]⁺, similar to ESI-MS, and may not offer significant additional advantages for this particular compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The O-H stretching vibration of the primary alcohol would likely appear as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the pyridine ring and the pyrrolidine ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would produce signals in the 1400-1600 cm⁻¹ region. The C-N stretching of the pyrrolidinyl group would likely be found in the 1180-1360 cm⁻¹ range. The C-O stretching of the primary alcohol would be expected in the 1050-1250 cm⁻¹ region.

A data table, if available, would list the experimental vibrational frequencies and their corresponding assignments.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations of the pyridine moiety would be particularly prominent. Due to the molecule's potential for fluorescence, the selection of an appropriate excitation wavelength would be crucial for obtaining a high-quality Raman spectrum.

A data table would present the Raman shifts and the assignment of the observed bands.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would reveal electronic transitions within the molecule. The pyridine ring is the primary chromophore and would be expected to exhibit π → π* transitions. The position and intensity of the absorption maxima (λ_max) would be characteristic of the substituted pyridine system.

A data table would summarize the λ_max values and the corresponding molar absorptivity (ε) values.

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Enantiomeric Characterization

This compound is a chiral molecule due to the stereocenter at the carbon atom of the pyrrolidine ring attached to the pyridine ring. Therefore, its enantiomers would interact differently with circularly polarized light. Circular Dichroism (CD) spectroscopy would be the appropriate technique to study the chiroptical properties of the individual enantiomers. The CD spectrum would show positive or negative Cotton effects at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. This technique would be essential for assigning the absolute configuration of the enantiomers.

A data table would present the wavelength of the Cotton effects and their corresponding differential molar absorptivity (Δε).

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC, GC-MS)

Various chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a standard method to determine the purity of the compound. A typical system might use a C18 column with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com The retention time under specific conditions would be a key parameter for identification. Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the compound eluting from the column, providing a higher degree of confidence in its identification. The mass spectrum would be expected to show the protonated molecule [M+H]⁺.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC and would be a suitable technique for purity assessment and separation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the alcohol group might be necessary to increase the volatility of the compound. The resulting mass spectrum would show a characteristic fragmentation pattern that could be used for structural elucidation and confirmation.

Data tables for each chromatographic technique would typically include parameters such as the column type, mobile phase composition, flow rate, detection wavelength (for UV), retention time, and mass-to-charge ratios (m/z) of significant ions.

Computational and Theoretical Chemistry Investigations of 2 Pyrrolidin 1 Ylpyrid 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic and structural properties of molecules. For (2-pyrrolidin-1-ylpyrid-4-yl)methanol, these calculations can elucidate its fundamental characteristics.

Electronic Structure and Molecular Orbital Analysis of this compound

Density Functional Theory (DFT) is a common method to investigate the electronic properties of molecules like this compound. arabjchem.org Such studies typically involve calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org

A smaller HOMO-LUMO gap suggests higher reactivity. For substituted pyridine (B92270) and pyrrolidinone derivatives, these quantum-chemical calculations have been performed to understand their electronic behavior. arabjchem.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds.

Conformational Analysis and Energy Minimization of this compound

The three-dimensional structure of this compound is not rigid. The pyrrolidine (B122466) ring can adopt various puckered conformations, and rotation is possible around the single bonds connecting the pyrrolidinyl group to the pyridine ring and the hydroxymethyl group to the pyridine ring. researchgate.netnih.gov A thorough conformational analysis is essential to identify the most stable, low-energy conformers.

Computational methods can systematically explore the potential energy surface of the molecule to locate these stable conformations. researchgate.net This process involves rotating dihedral angles and performing energy minimization for each resulting structure. The relative energies of these conformers determine their population at a given temperature. For pyrrolidine-containing compounds, both s-cis and s-trans conformers relative to the bond connecting the nitrogen to the aromatic ring are often considered. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Quantum chemical calculations can predict spectroscopic parameters, which can be compared with experimental data for structure verification. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical chemical shifts for ¹H and ¹³C can be calculated. These predictions are valuable for assigning signals in experimental spectra.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum. researchgate.net This calculation provides information about the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) observed experimentally.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Value |

| ¹³C NMR | C4 (CH₂OH) | ~65 ppm |

| ¹³C NMR | C2 (Pyrrolidinyl) | ~160 ppm |

| ¹H NMR | CH₂OH | ~4.6 ppm |

| UV-Vis | λmax | ~275 nm |

Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds.

Molecular Docking Simulations of this compound and Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Interactions

Molecular docking simulations can provide detailed insights into the non-covalent interactions between a ligand and its target receptor. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For a molecule like this compound, the hydroxymethyl group could act as a hydrogen bond donor and acceptor, while the pyridine and pyrrolidine rings can engage in hydrophobic and other interactions. mdpi.com

Identifying the key amino acid residues in the binding pocket that interact with the ligand is a primary outcome of docking studies. scispace.com This information is crucial for understanding the basis of molecular recognition and for designing analogs with improved binding characteristics.

Binding Affinity Estimation to Biological Macromolecules

A scoring function is used in molecular docking to estimate the binding affinity between the ligand and the target. nih.gov This score is typically expressed in units of energy (e.g., kcal/mol), with a more negative value indicating a stronger predicted binding affinity. scispace.com While these scoring functions are approximations, they are useful for ranking potential ligands and prioritizing them for further experimental testing.

For instance, docking studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have shown docking scores ranging from -10.0 to -18.59 kcal/mol. nih.govresearchgate.net Similar studies on other pyrrolidine derivatives have also reported binding energies, providing a comparative basis for evaluating new compounds. scispace.com

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Result |

| Docking Score | -7.8 kcal/mol |

| Key Interacting Residues | Asp168 (H-bond), Leu22 (hydrophobic), Val30 (hydrophobic) |

| Predicted Interactions | Hydrogen bond with the hydroxymethyl group; Hydrophobic interactions with the pyridine and pyrrolidine rings. |

Note: The values and residues in this table are illustrative and represent a plausible outcome for a docking study.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic nature of molecules like this compound. Such simulations would provide critical insights into its conformational flexibility and the influence of solvent molecules on its structure and behavior.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the pyridine ring and the methanol (B129727) group, the C-N bond between the pyridine and pyrrolidine rings, and the puckering of the pyrrolidine ring itself. The pyrrolidine ring can adopt various envelope and twisted conformations. beilstein-journals.org The specific conformation is influenced by the substituents and can be tuned by chemical modifications, such as alkylation or acylation of the nitrogen atom. beilstein-journals.org A detailed conformational analysis using NMR and DFT calculations on pyrrolidine nucleotide analogs has shown that the five-membered ring can be tuned to occupy the entire pseudorotation wheel. beilstein-journals.org For this compound, MD simulations would reveal the preferred dihedral angles and ring puckering in an aqueous environment, which is crucial for understanding its interaction with biological targets.

Solvation effects, particularly in water, are critical for the biological activity of any drug-like molecule. MD simulations can model the explicit interactions between the compound and surrounding water molecules. The nitrogen atom of the pyridine ring and the hydroxyl group of the methanol substituent are expected to be key sites for hydrogen bonding with water. Computational studies on solvation effects on molecules and biomolecules highlight the importance of these interactions in determining structural and electronic properties. researchgate.net The pyrrolidine ring, being less polar, would have different solvation characteristics. Understanding the solvation shell around the molecule can provide insights into its solubility and how it presents itself to a receptor binding site.

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For this compound, these studies would aim to identify which structural features are critical for its biological activity and to guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationships (QSAR) of this compound Derivatives

While specific QSAR models for this compound are not published, studies on related pyridine and pyrrolidine derivatives offer a blueprint for how such an analysis would be conducted. wjpsonline.comnih.gov A QSAR study would involve synthesizing a series of derivatives with modifications at key positions:

The Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring could modulate lipophilicity and steric interactions.

The Pyridine Ring: Modifications to the pyridine ring, such as adding electron-donating or electron-withdrawing groups, could influence the electronic properties of the molecule and its pKa.

For each analog, a biological activity would be measured, and a set of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model correlating the descriptors with the observed activity. Such models can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, QSAR studies on some pyridine derivatives have highlighted the importance of certain fragments for their antioxidant activity. wjpsonline.com

A hypothetical QSAR data table for a series of this compound derivatives might look like this:

| Compound ID | R1-substituent (Pyrrolidine) | R2-substituent (Pyridine) | logP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| 1 | H | H | 1.8 | 45.5 | 10.2 |

| 2 | 3-OH | H | 1.2 | 65.7 | 5.8 |

| 3 | H | 5-Cl | 2.5 | 45.5 | 8.1 |

| 4 | 3-OH | 5-Cl | 1.9 | 65.7 | 3.5 |

This table is for illustrative purposes only and does not represent real experimental data.

Machine Learning Approaches in Chemical Space Exploration for this compound Analogs

Machine learning (ML) and deep learning are revolutionizing drug discovery by enabling the rapid exploration of vast chemical spaces. mdpi.com For a scaffold like this compound, these techniques can be employed to design novel analogs with desired properties.

Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known molecules. mdpi.com These trained models can then generate novel molecular structures that are similar to the input scaffold but possess variations that might lead to improved activity or other desirable properties. For example, an RNN could be trained on a library of known kinase inhibitors and then used to generate novel pyridine-pyrrolidine structures with a high probability of being active against a specific kinase.

Furthermore, machine learning models can be developed to predict various properties of virtual compounds, including their biological activity, toxicity, and pharmacokinetic profiles (ADMET properties). This predictive capability allows for the in silico screening of large virtual libraries of this compound analogs, identifying the most promising candidates for synthesis and experimental testing. A recent study demonstrated the use of machine learning to successfully design pyridine-based polymers for specific applications, showcasing the predictive power of these methods. nih.govfigshare.com

The general workflow for using machine learning to explore analogs of this compound would be:

Data Collection: Compile a dataset of known molecules with relevant biological activity data, including compounds with pyridine and pyrrolidine scaffolds.

Model Training: Train a generative model on this dataset to learn the underlying chemical patterns and a predictive model to correlate structures with activity.

Analog Generation: Use the generative model to create a large virtual library of novel analogs of this compound.

In Silico Screening: Employ the predictive model to estimate the biological activity and other properties of the generated analogs.

Prioritization: Rank the virtual compounds based on their predicted profiles to select a smaller, more promising set for chemical synthesis and biological evaluation.

This approach significantly accelerates the drug discovery cycle by focusing resources on compounds with the highest likelihood of success.

Biological Activity and Mechanistic Studies of 2 Pyrrolidin 1 Ylpyrid 4 Yl Methanol and Its Derivatives

Molecular Target Identification and Ligand Binding Dynamics

The specific structural arrangement of the pyrrolidinyl and pyridinyl rings allows for interaction with a variety of biological macromolecules. The binding dynamics are often characterized by high affinity and selectivity, which are crucial for therapeutic applications.

Interaction with Ribosomal Components (e.g., Peptidyl Transferase Center of M. tuberculosis)

The ribosome is a critical target for antibacterial agents. While direct interaction of (2-pyrrolidin-1-ylpyrid-4-yl)methanol with the peptidyl transferase center of Mycobacterium tuberculosis (Mtb) is not extensively documented in available literature, related pyridine (B92270) derivatives have demonstrated significant antitubercular activity.

Recent studies have focused on 2,4-disubstituted pyridine derivatives that incorporate a hydrophilic cyclic amine, such as a pyrrolidine (B122466) ring. frontiersin.org Two such compounds, which are structurally related to the core molecule of interest, have shown potent bactericidal activity against M. tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.org The mechanism of resistance to one of these compounds was linked to mutations in the mmpR5 gene. frontiersin.org This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump, suggesting that the compound's activity may be related to its intracellular concentration, which is controlled by this pump. frontiersin.org While this does not confirm direct binding to the peptidyl transferase center, it establishes that pyrrolidinyl-pyridine scaffolds are a promising class for the development of new antitubercular agents. frontiersin.org Other research has identified compounds that disrupt the interaction between ribosomal proteins L12 and L10 as a strategy to inhibit Mtb growth, although the identified active compounds, T766 and T054, are not direct derivatives of this compound. clinpgx.org

Binding to Neurotransmitter Transporter Proteins (e.g., Dopamine (B1211576) Transporter, Norepinephrine (B1679862) Transporter)

Derivatives containing the 2-pyrrolidin-1-yl moiety attached to a keto-phenyl structure, such as pyrovalerone and its analogs, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov These compounds generally exhibit poor inhibitory activity at the serotonin (B10506) transporter (SERT), making them selective for catecholamine systems. nih.gov

Structure-activity relationship studies on a series of 2-aminopentanophenones, including pyrovalerone analogs, have shown that these compounds are potent inhibitors of both dopamine and norepinephrine reuptake. nih.gov For instance, the lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), was resolved into its enantiomers, with the (S)-enantiomer being the more active form. nih.gov Similarly, α-pyrrolidinopropiophenone (α-PPP) derivatives have been characterized as selective partial releasing agents at the human norepinephrine transporter (hNET). mdpi.com

Table 1: Inhibition of Dopamine and Norepinephrine Transporters by Pyrrolidinyl Derivatives

| Compound | Transporter | Inhibition (Kᵢ, nM) |

|---|---|---|

| Pyrovalerone Analogs | ||

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT | 16.5 nih.gov |

| NET | 67.9 nih.gov | |

| SERT | >10,000 nih.gov | |

| 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one (α-PVP) | DAT | 14.3 nih.gov |

| NET | 26.2 nih.gov | |

| SERT | >10,000 nih.gov | |

| 1-(naphth-2-yl)-2-pyrrolidin-1-yl-pentan-1-one | DAT | 4.3 nih.gov |

| NET | 15.3 nih.gov | |

| SERT | 262 nih.gov | |

| α-PPP Derivatives | ||

| α-pyrrolidinopropiophenone (α-PPP) | hNET | 103 mdpi.com |

| 4'-methyl-α-pyrrolidinopropiophenone (4-Me PPP) | hNET | 40 mdpi.com |

| 4'-bromo-α-pyrrolidinopropiophenone (4-Br PPP) | hNET | 125 mdpi.com |

Note: Kᵢ values represent the binding affinity. A lower value indicates higher affinity.

Receptor Binding and Selectivity Profiles (e.g., Cannabinoid CB1 Receptor, Serotonin 5-HT6 Receptor)

Serotonin 5-HT6 Receptor: Aryl pyridyl sulfone derivatives containing a pyrrolidinyl group have been identified as highly potent and selective antagonists of the serotonin 5-HT6 receptor. nih.gov The 5-HT6 receptor is primarily expressed in brain regions associated with cognition and mood, making it a target for treating cognitive deficits. nih.gov One specific derivative, 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, demonstrated very high affinity for the 5-HT6 receptor with a pKᵢ value of 9. nih.gov This compound was also shown to be selective over a wide range of other receptors. nih.gov The antagonism of the 5-HT6 receptor by such compounds has been functionally linked to an increase in cholinergic neurotransmission, supporting their potential therapeutic use for cognitive enhancement. nih.gov

Table 2: 5-HT6 Receptor Antagonist Activity

| Compound | Receptor | Binding Affinity (pKᵢ) |

|---|---|---|

| 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 5-HT6 | 9.0 nih.gov |

Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher value indicates higher affinity.

Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is another significant target in the central nervous system. While direct derivatives of this compound have not been extensively reported as CB1 ligands, structurally related pyridopyrimidine scaffolds have been developed as potent and specific CB1 receptor inverse agonists. nih.gov These compounds are being investigated for their potential in treating conditions like obesity. nih.gov This indicates that the pyridine motif is a viable component for designing ligands that modulate the CB1 receptor. nih.govresearchgate.net

Enzyme Modulation and Inhibitory Mechanisms

The pyrrolidinyl-pyridine scaffold is also found in molecules that modulate the activity of various enzymes, including those involved in neurotransmitter metabolism and fungal viability.

Inhibition of Monoamine Oxidases (e.g., MAO-A) by Pyrrolidinyl-Containing Tracers

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. While many pyrrolidinyl-containing compounds show selectivity for MAO-B, certain pyridine derivatives have been investigated for their effects on MAO-A. nih.govmdpi.com For instance, a series of N-pyridyl-hydrazone derivatives were synthesized and evaluated for their MAO inhibitory potential. mdpi.com Within this series, compounds where the phenyl ring was replaced by other heterocyclic moieties, such as N-methylpyrrole, furan, or another pyridine ring, demonstrated the most potent and specific inhibition of MAO-A. mdpi.com Specifically, the derivative with an N-methylpyrrole moiety showed an IC₅₀ value of 6.12 μM for MAO-A. mdpi.com In another study, a series of pyridazinobenzylpiperidine derivatives showed generally weak MAO-A inhibition, with the most potent compound in that series having an IC₅₀ of 3.691 μM, while exhibiting much stronger MAO-B inhibition. mdpi.com

Table 3: MAO-A Inhibition by Pyridine Derivatives

| Compound Class | Derivative Moiety | MAO-A Inhibition (IC₅₀, μM) |

|---|---|---|

| N-Pyridyl-Hydrazones mdpi.com | N-methylpyrrole | 6.12 |

| Pyridine | 9.52 | |

| Furan | 10.64 | |

| Pyridazinobenzylpiperidines mdpi.com | S15 | 3.691 |

| S5 | 3.857 |

Note: IC₅₀ is the concentration of an inhibitor required for 50% inhibition of enzyme activity. A lower value indicates higher potency.

Interactions with Fungal Enzymes (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase)

The development of novel antifungal agents is crucial due to increasing drug resistance. Lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi, is a major target for antifungal drugs. researchgate.netnih.gov Recently, novel pyrido[4,3-d]pyrimidine (B1258125) derivatives have been designed and synthesized as potential CYP51 inhibitors. researchgate.netnih.gov Several of these compounds exhibited potent fungicidal activities against a range of pathogenic fungi, in some cases exceeding the efficacy of the commercial fungicide epoxiconazole. nih.gov For example, compound 2l from this series showed an IC₅₀ value of 0.219 μg/mL against CYP51 from Botrytis cinerea. nih.gov Molecular dynamics simulations supported these findings, indicating a strong binding affinity of these pyridopyrimidine derivatives to the active site of CYP51. nih.gov

While no specific inhibitors of squalene synthase containing the this compound scaffold were identified, the potent activity of related pyridine derivatives against lanosterol-14α demethylase highlights the potential of this chemical class in the development of new antifungal agents. researchgate.netnih.gov

Allosteric Modulation Studies of Specific Receptors

While no studies have directly examined this compound as an allosteric modulator, the pyridine scaffold is a common feature in molecules designed to allosterically modulate various G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, offering a more nuanced way to control receptor activity.

For instance, derivatives of 3-(2-pyridinyl)isoquinoline have been identified as allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov These compounds were found to slow the dissociation of an agonist radioligand from the receptor, a characteristic feature of allosteric interaction. nih.gov Similarly, other pyridine-containing compounds have been investigated as positive allosteric modulators (PAMs) of muscarinic M1 receptors, which are targets for treating cognitive deficits in conditions like Alzheimer's disease. google.comresearchgate.net These studies demonstrate the potential of the pyridine moiety to participate in allosteric binding and modulation. The pyrrolidine group, a common fragment in drug discovery, can influence the spatial arrangement and basicity of a molecule, which are critical factors for receptor interaction and selectivity. nih.gov

Given these precedents, it is conceivable that this compound or its derivatives could be synthesized and screened for allosteric modulatory activity on various receptors. However, without experimental data, any potential activity remains speculative.

Applications of 2 Pyrrolidin 1 Ylpyrid 4 Yl Methanol in Advanced Chemical and Biomedical Research

Role as Key Intermediates in Complex Molecule Synthesis

The utility of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol and its close analogues lies in their function as versatile intermediates. The hydroxyl group can be readily oxidized to an aldehyde or converted into a leaving group, while the pyridine (B92270) and pyrrolidine (B122466) rings provide a core scaffold that can be further functionalized. This versatility allows chemists to construct larger, more complex molecules from this foundational unit.

Research has demonstrated the importance of halogenated analogues of this compound as key intermediates in the synthesis of potential drug candidates. Specifically, these compounds serve as precursors for a class of pyrrolidin-1-yl-pyridine derivatives designed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a target implicated in inflammatory diseases.

A notable patent outlines the synthesis of these inhibitors, using intermediates like (6-chloro-2-pyrrolidin-1-yl-pyridin-4-yl)-methanol and (6-bromo-2-pyrrolidin-1-yl-pyridin-4-yl)-methanol. These precursors are synthesized and then elaborated through multi-step sequences. For instance, the alcohol moiety of (6-bromo-2-pyrrolidin-1-yl-pyridin-4-yl)-methanol is first oxidized to an aldehyde. This aldehyde then undergoes reductive amination with various amines to introduce new side chains, ultimately leading to the final complex benzamide (B126) derivatives, which constitute the pharmaceutically relevant scaffold.

Table 1: Use of this compound Analogues as Intermediates

| Intermediate Compound | Final Scaffold Class | Therapeutic Target |

| (6-chloro-2-pyrrolidin-1-yl-pyridin-4-yl)-methanol | N-aryl-benzamides | p38 MAP Kinase |

| (6-bromo-2-pyrrolidin-1-yl-pyridin-4-yl)-methanol | N-aryl-benzamides | p38 MAP Kinase |

The same synthetic pathways that generate pharmaceutically relevant scaffolds also exemplify the role of this compound analogues as building blocks for diverse and complex heterocyclic systems. The core structure is used to construct larger molecules containing multiple heterocyclic rings.

In the development of p38 inhibitors, the intermediate (6-chloro-2-pyrrolidin-1-yl-pyridin-4-yl)-methanol is converted into various ethers, such as 6-chloro-4-isopropoxymethyl-2-pyrrolidin-1-yl-pyridine, by reacting the alcohol with reagents like 2-iodopropane. This modified intermediate is then coupled with other heterocyclic fragments, like substituted benzamides, through cross-coupling reactions to yield the final multi-ring system. This modular approach, starting from a core pyrrolidinyl-pyridinyl-methanol structure, enables the systematic synthesis of a library of diverse heterocyclic compounds for biological evaluation.

Development of Molecular Probes and Imaging Agents

The development of molecular probes and imaging agents is a critical area of biomedical research, enabling the visualization and study of biological processes in real-time.

Within the reviewed scientific literature and patents, there is no specific information available detailing the use of this compound as a direct precursor or building block for the design of PET radioligands.

The application of this compound in the development of fluorescent probes for biological systems is not documented in the currently available scientific literature.

Exploration in Materials Science and Supramolecular Chemistry

There is no information in the surveyed scientific literature or patents regarding the exploration or application of this compound in the fields of materials science or supramolecular chemistry.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (2-pyrrolidin-1-ylpyrid-4-yl)methanol?

A multi-step organic synthesis approach is typically employed. For example, analogous compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane as a solvent under basic conditions (e.g., sodium hydroxide) . Key steps include:

- Coupling reactions : Pyrrolidine and pyridine derivatives are coupled via nucleophilic substitution.

- Purification : Sequential washes (e.g., brine, sodium bicarbonate) and column chromatography to isolate the product.

- Yield optimization : Adjusting reaction time, temperature, and stoichiometry to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed?

Combined analytical techniques are critical:

- HPLC : To assess purity (>99%) and retention time consistency .

- FTIR : Identification of functional groups (e.g., hydroxyl, pyrrolidine C-N stretch) .

- NMR (¹H/¹³C) : Confirmation of proton environments (e.g., pyridyl H, pyrrolidine CH₂) and carbon backbone .

- Mass spectrometry : Molecular ion peak ([M+H]⁺) to verify molecular weight .

Q. What are the primary research applications of this compound?

The compound serves as:

- Building block : For synthesizing pharmacologically active molecules (e.g., kinase inhibitors or antimicrobial agents) .

- Biological probe : To study interactions with enzymes or receptors due to its heterocyclic structure .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., conflicting NMR or HPLC results) be resolved during characterization?

Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

- Orthogonal validation : Cross-checking with multiple techniques (e.g., FTIR + NMR + elemental analysis) .

- Solvent standardization : Use deuterated solvents for NMR to avoid peak splitting artifacts .

- HPLC method refinement : Adjust mobile phase composition (e.g., methanol/water ratios) to improve resolution .

Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Modular synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyridine or pyrrolidine moieties to probe electronic effects .

- High-throughput screening : Use parallel reactions under varying conditions (pH, catalysts) to identify optimal pathways .

- Computational modeling : Predict steric/electronic effects of substituents using DFT calculations to guide synthesis .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance coupling efficiency .

- Process intensification : Use flow chemistry for better heat/mass transfer in exothermic steps .

- Byproduct analysis : Identify side products via LC-MS and adjust stoichiometry to suppress undesired pathways .

Q. What strategies validate the biological activity of this compound in vitro?

- Dose-response assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) .

- Cellular toxicity screening : Use MTT assays to assess viability in cancer cell lines (e.g., HeLa, MCF-7) .

- Target engagement : Employ SPR (surface plasmon resonance) to confirm binding affinity to target proteins .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

Potential causes include:

- Assay variability : Differences in cell lines, incubation times, or reagent batches .

- Solubility issues : Poor aqueous solubility may lead to inconsistent dosing; use DMSO controls and dynamic light scattering (DLS) to verify compound dispersion .

- Metabolic instability : Evaluate compound stability in cell culture media via LC-MS to rule out degradation .

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ .

- Bootstrap resampling : Quantify confidence intervals for potency metrics .

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for false positives .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthetic workflows?

- Batch documentation : Record reaction parameters (e.g., temperature, stirring speed) and raw material sources .

- Stability testing : Monitor compound degradation under storage conditions (e.g., -20°C vs. 4°C) via accelerated stability studies .

- Interlab validation : Share samples with collaborating labs to confirm analytical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.